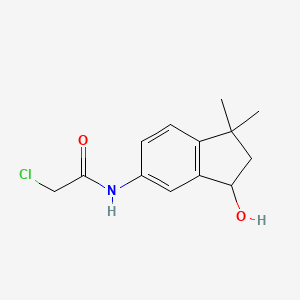![molecular formula C22H20N6O8S3 B2775851 2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 708284-49-5](/img/new.no-structure.jpg)
2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C22H20N6O8S3 and its molecular weight is 592.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is structurally similar to sulfonylurea herbicides like bensulfuron-methyl . These herbicides typically target the enzyme acetolactate synthase (ALS) in plants, inhibiting its function and leading to plant death .
Mode of Action
The compound likely interacts with its target enzyme by binding to its active site, thereby inhibiting the enzyme’s function. This inhibition disrupts the normal biochemical processes of the plant, leading to its death .
Biochemical Pathways
The affected pathway is likely the biosynthesis of branched-chain amino acids, which is controlled by the enzyme ALS. Inhibition of ALS disrupts this pathway, leading to a deficiency of these essential amino acids and ultimately plant death .
Pharmacokinetics
Similar compounds like bensulfuron-methyl have been shown to undergo both biotic and abiotic degradation in soils . The rate of biodegradation achieved by Aspergillus niger and Penicillium chrysogenum was 95% and 71%, respectively . The maximal decline in Bensulfuron-methyl concentration through hydrolysis was 48% .
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of essential biochemical pathways in the plant, leading to a deficiency of branched-chain amino acids and ultimately plant death .
Action Environment
Environmental factors such as soil pH and temperature can influence the compound’s action, efficacy, and stability. Soils with lower pH exhibited an increased rate of degradation while a temperature of 27±2°C gave ideal conditions for herbicide decomposition .
Properties
CAS No. |
708284-49-5 |
|---|---|
Molecular Formula |
C22H20N6O8S3 |
Molecular Weight |
592.62 |
IUPAC Name |
2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C22H20N6O8S3/c1-10-16-18(30)26-22(27-19(16)38-17(10)20(31)32)37-9-14(29)23-11-4-6-12(7-5-11)39(33,34)28-13-8-15(35-2)25-21(24-13)36-3/h4-8H,9H2,1-3H3,(H,23,29)(H,31,32)(H,24,25,28)(H,26,27,30) |
InChI Key |
YYWYJGQNPIQWDE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,7-trimethyl-8-(3-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775774.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2775775.png)

![N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2775778.png)

![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2775782.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2775783.png)



![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2775791.png)
